2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyridines. This compound features a fused bicyclic structure that incorporates both pyrazole and pyridine moieties, making it of interest in various chemical and biological applications. The presence of multiple functional groups, including dimethyl and dicarboxylate substituents, enhances its reactivity and potential utility in synthetic chemistry.
The compound is synthesized through established methods that involve the cyclocondensation of appropriate precursors. Research indicates that derivatives of pyrazolo[1,5-a]pyridine have been explored for their photophysical properties and biological activities, particularly in cancer therapeutics and as fluorescent markers in biological studies .
2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate can be classified under the following categories:
The synthesis of 2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves cyclocondensation reactions. Commonly used methods include:
The synthesis often employs solvents such as acetic acid or dimethylformamide to facilitate the reaction. Yields can vary significantly depending on the specific conditions used (e.g., temperature, time) and the nature of substituents on the reactants.
The molecular structure of 2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate features:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically carried out under controlled conditions to ensure high yields and selectivity. The presence of multiple reactive sites allows for diverse synthetic pathways.
The mechanism of action for compounds like 2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate often involves:
Studies have shown that modifications to the structure can significantly alter the electronic properties and reactivity profiles of these compounds .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate finds applications in several fields:
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. Dicarboxylic esters represent a historically significant subclass within this chemical family, serving as key intermediates in the synthesis of biologically active molecules. The strategic incorporation of dicarboxylate functionalities has enabled researchers to fine-tune molecular properties while maintaining the core heterocyclic framework essential for bioactivity. Early work established that these dicarboxylic esters serve as versatile precursors for synthesizing hybrid derivatives of bioactive natural compounds through biocatalyzed reactions in organic solvents [3]. This synthetic approach facilitated the development of dimeric or hybrid derivatives with enhanced biological profiles, demonstrating the scaffold's utility as a molecular platform.
The historical trajectory of pyrazolo[1,5-a]pyridine development reveals a consistent focus on leveraging dicarboxylate functionalization to improve drug-like properties. The dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate derivative exemplifies this approach, with its ester groups providing sites for chemical modification while contributing to favorable physicochemical properties. The compound's synthesis typically involves [3+2] cycloaddition methodologies or condensation reactions of aminopyrazoles with 1,3-diketones, techniques that have been progressively refined over decades [8] [10]. These synthetic advances enabled the production of derivatives like 2,3-dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate with sufficient purity (≥95%) for advanced pharmacological evaluation [1], accelerating structure-activity relationship studies in drug discovery programs.
Table 1: Key Identifiers of 2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Identifier | Value | Source |
---|---|---|
IUPAC Name | Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate | [1] |
CAS Number | 5825-71-8 | [4] |
Molecular Formula | C₁₁H₁₀N₂O₄ | [9] |
Molecular Weight | 234.21 g/mol | [4] |
InChI Key | YKIDTQJEOXCDRT-UHFFFAOYSA-N | [1] |
SMILES | COC(=O)C1=C2C=CC=CN2N=C1C(=O)OC | [9] |
The 6-methyl substitution in pyrazolo[1,5-a]pyridine systems represents a strategically significant modification that profoundly influences the molecular architecture and electronic properties of the heterocyclic core. This alkyl group at the sixth position introduces subtle but crucial steric and electronic effects that differentiate it from unsubstituted analogues or those with alternative substitution patterns. The methyl group acts as an electron-donating substituent that modulates the electron density across the fused bicyclic system, particularly affecting the π-electron distribution in the pyridine ring [5]. This electronic perturbation influences molecular polarization and dipole moments, factors that directly impact intermolecular interactions with biological targets.
Crystallographic studies of closely related pyrazolo[1,5-a]pyridine derivatives have demonstrated that methyl substitutions at specific positions can enforce planar conformations that optimize binding interactions with protein targets [5]. The 6-methyl group in dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate likely enhances hydrophobic interactions within enzyme binding pockets while maintaining the coplanarity of the heterocyclic system. This coplanarity is essential for π-stacking interactions with aromatic residues in target proteins. Furthermore, the methyl group serves as a metabolic stabilizer by blocking potential sites of oxidative metabolism, thereby improving the pharmacokinetic profile of lead compounds derived from this scaffold.
The spatial orientation of the 6-methyl group relative to the dicarboxylate functions creates a distinct molecular topography that enables selective target engagement. In kinase inhibition applications described in patent literature, methyl substitutions at positions equivalent to the 6-position in pyrazolo[1,5-a]pyridine systems were critical for achieving nanomolar inhibitory potency against specific oncogenic kinases [5]. The methyl group occupies a small hydrophobic pocket adjacent to the ATP-binding site, demonstrating how this seemingly minor structural feature significantly contributes to target affinity and selectivity.
The dicarboxylate functionalization at positions 2 and 3 of the pyrazolo[1,5-a]pyridine scaffold serves multiple strategic roles in optimizing bioactive molecules for therapeutic applications. This arrangement provides a conformationally constrained pharmacophore capable of mimicking transition states or natural substrates in enzymatic processes. In the context of receptor antagonism, the ester groups in dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate create a specific spatial arrangement of hydrogen bond acceptors that enables high-affinity interactions with G-protein coupled receptors. Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists demonstrated that dicarboxylate derivatives like 4c, 4f, and 4j exhibited potent in vivo activity, significantly reducing pathological intravesical pressure in rat models at intravenous doses as low as 1 mg/kg [2] [6]. This remarkable potency was directly attributable to the strategic positioning of the ester groups, which engaged key residues in the EP1 receptor binding pocket.
The dicarboxylate functionality also serves as a chemical handle for prodrug development and structural diversification. The ester groups can undergo selective enzymatic hydrolysis in vivo to reveal carboxylic acid functionalities, thereby modulating drug distribution, target engagement, and clearance kinetics. In vitro studies have demonstrated that the dicarboxylate motif significantly enhances binding affinity compared to monocarboxylate analogues, likely due to bidentate interactions with target proteins [4]. This dual-point attachment increases binding energy while allowing for more precise orientation of the heterocyclic core within the binding site.
Table 2: Synthetic Approaches to Pyrazolo[1,5-a]pyridine Dicarboxylate Derivatives
Synthetic Method | Key Reagents/Conditions | Yield Range | Advantages | Reference |
---|---|---|---|---|
Cycloaddition with N-aminopyridinium ylides | N-aminopyridinium ylides, electron-deficient alkenes, PhI(OAc)₂ catalyst | 28-84% | High regioselectivity, functional group tolerance | [9] |
TEMPO-mediated annulation | N-aminopyridines, α,β-unsaturated compounds, TEMPO catalyst | 51-96% | Predictable regiochemistry, mild conditions | [8] |
Palladium-catalyzed esterification | Brominated precursors, palladium catalysts (Pd(dppf)Cl₂), carboxylate sources | ~77% | Enables late-stage functionalization | [10] |
One-pot pyrazole formation | Pyridinyl keto esters, aryldiazonium tosylates, pyrrolidine | Variable | Streamlined synthesis, reduced purification | [10] |
The molecular geometry enforced by the 2,3-dicarboxylate arrangement creates a distinctive electrostatic potential surface that complements binding pockets in biological targets. Molecular modeling of dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate reveals a polarized electron distribution with electron-deficient regions localized around the dicarboxylate functions and electron-rich zones across the heterocyclic π-system [4]. This charge distribution facilitates dual-mode binding interactions—cation-π interactions through the aromatic system and hydrogen bonding via the carbonyl oxygen atoms. The fixed spatial relationship between the ester groups in this configuration provides a rigid scaffold that minimizes entropy loss upon target binding, significantly enhancing binding affinity compared to more flexible analogues.
The dicarboxylate functionalization also enables molecular hybridization strategies that have yielded promising therapeutic candidates. Researchers have successfully integrated the dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate core into hybrid molecules combining structural elements of distinct receptor antagonists [2] [6]. These hybrids exhibited superior pharmacological profiles compared to either parent compound, demonstrating the strategic advantage of the dicarboxylate-functionalized heterocycle in drug design. The ester groups serve as convenient points for covalent linkage to complementary pharmacophores while maintaining the integrity of both bioactive components.
Table 3: Bioactive Pyrazolo[1,5-a]pyridine Derivatives with Structural Similarities
Compound Name | Core Structure | Key Biological Activity | Structural Relationship | |
---|---|---|---|---|
EP1 antagonists (4c, 4f, 4j) | Pyrazolo[1,5-a]pyridine dicarboxylates | EP1 receptor antagonism (reduced intravesical pressure at 1 mg/kg IV) | Direct analogues with varying ester substituents | [2] [6] |
Kinase inhibitors | Pyrazolo[1,5-a]pyridine carboxylates | Anticancer activity through kinase inhibition | Shared heterocyclic core with carboxylate functionality | [5] |
Antimicrobial isoxazolines | Isoxazoline dicarboxylates | Growth inhibition of E. coli | Similar dicarboxylate configuration on heterocycle | [8] |
Glutamate receptor modulators | Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate | Neurological applications | Positional isomer of dicarboxylate functions | [10] |
Concluding Remarks
The strategic combination of the pyrazolo[1,5-a]pyridine core, 6-methyl substitution, and 2,3-dicarboxylate functionalization creates a versatile molecular architecture with significant potential in medicinal chemistry. The historical development of these derivatives demonstrates their evolving importance in drug discovery, particularly as privileged scaffolds for receptor antagonism. The structural uniqueness imparted by the 6-methyl group optimizes electronic and steric properties for target engagement, while the dicarboxylate functionalization enables potent bioactivity through multipoint binding interactions. As synthetic methodologies advance and structural biology insights deepen, dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate continues to offer compelling opportunities for developing novel therapeutic agents targeting diverse disease pathways.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1